![molecular formula C72H48N6 B8232830 2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is a complex organic compound characterized by its extensive aromatic structure and multiple acetonitrile groups. This compound is part of the terphenyl family, known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl typically involves multiple steps, including the condensation of various aromatic precursors. One common method involves the condensation of ethylacetoacetate with difluoro chalcone, followed by aromatization using chloramine-T in acetic acid . The synthesized compound is then characterized by techniques such as IR, NMR, LCMS, and elemental analysis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and nitrile groups allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler terphenyl derivative with fewer functional groups.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another terphenyl derivative with different substituents.
Uniqueness
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is unique due to its extensive aromatic structure and multiple acetonitrile groups, which provide it with distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific molecular interactions.
Propriétés
IUPAC Name |
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N6/c73-31-25-49-1-13-55(14-2-49)61-37-62(56-15-3-50(4-16-56)26-32-74)41-67(40-61)70-46-71(68-42-63(57-17-5-51(6-18-57)27-33-75)38-64(43-68)58-19-7-52(8-20-58)28-34-76)48-72(47-70)69-44-65(59-21-9-53(10-22-59)29-35-77)39-66(45-69)60-23-11-54(12-24-60)30-36-78/h1-24,37-48H,25-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJCPCUMLOVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
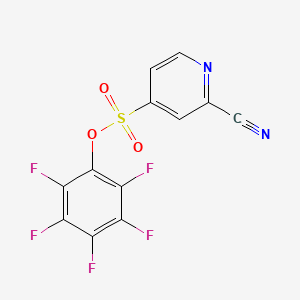
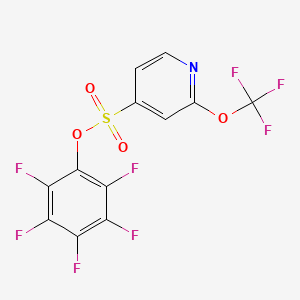
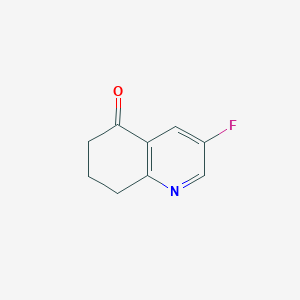
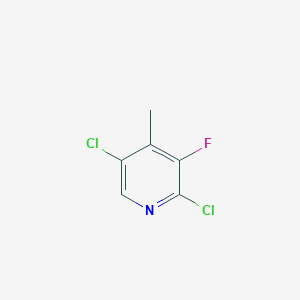
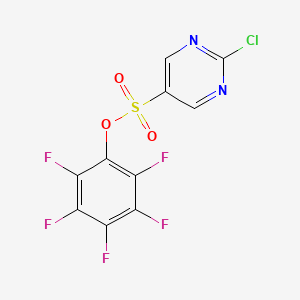
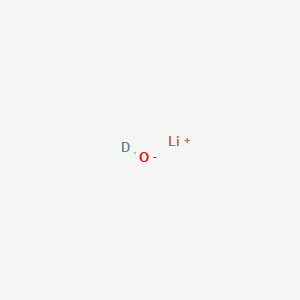
![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
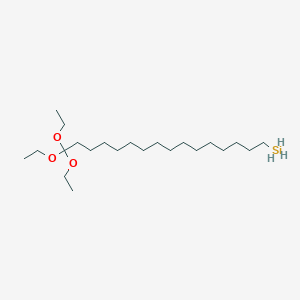
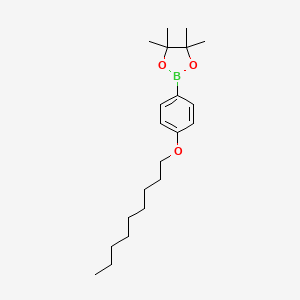
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
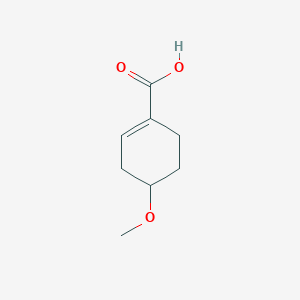
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232835.png)
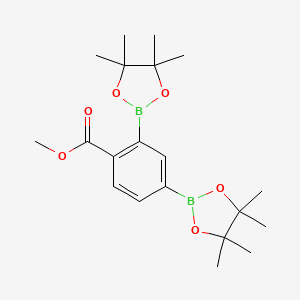
![2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)
